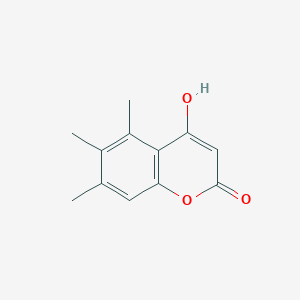
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl-
Katalognummer B8676550
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: SKASSVARNXDRMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US03974289
Procedure details


Fuming nitric acid (18 ml) was added to a stirred suspension of 4-hydroxy-5,6,7-trimethylcoumarin (m.p. 262°-4°; 3.38g) in chloroform (250 ml) at room temperature over 1.5 hours. After a further 30 minutes, the solvent was removed in vacuo at room temperature and 6N hydrochloric acid (70 ml) added to the residue. Filtration gave the product, m.p. 134°-7°(d), (C12H11NO5 requires C, 57.83; H, 4.45; N, 5.62. Found: C, 57.92; H, 4.57; N, 5.65).



Name
Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])(O)=O.[OH:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([CH3:18])=[C:13](C)[C:14]=2C)[O:9][C:8](=[O:19])[CH:7]=1.[CH:20](Cl)(Cl)Cl>>[CH3:18][C:12]1[C:11]([CH3:20])=[C:10]2[C:15]([C:6]([OH:5])=[CH:7][C:8](=[O:19])[O:9]2)=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
3.38 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(OC2=CC(=C(C(=C12)C)C)C)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo at room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
6N hydrochloric acid (70 ml) added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
